molecular formula C15H11FN2O2 B162652 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-63-6

1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No. B162652
CAS RN: 50264-63-6
M. Wt: 270.26 g/mol
InChI Key: VRKPPEZAPRSYRE-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a fluorine atom attached to a phenyl group, which is further linked to the indazole core at the nitrogen atom. The indazole core is also substituted with a carboxylic acid functional group. The presence of the fluorine atom and the carboxylic acid group can significantly affect the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related indazole derivatives typically involves nucleophilic substitution reactions. For instance, the compound methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was synthesized by reacting methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, indicating a possible synthetic route for the title compound as well . The synthesis of other indazole derivatives, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, involves condensation reactions, starting from halogenated benzonitriles, amination with morpholine, and cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by X-ray crystallography. For example, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined to belong to the triclinic space group with specific unit cell parameters . This suggests that the title compound may also crystallize in a similar manner, with potential hydrogen bonding and other intermolecular interactions influencing its crystal packing.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid group, in particular, can undergo reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. The fluorine atom on the phenyl ring can influence the reactivity of the compound, potentially activating the ring towards further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of the fluorine atom can increase the lipophilicity of the compound, which may affect its solubility and permeability across biological membranes. The carboxylic acid group contributes to the acidity of the compound and can form salts with bases. The crystal structure analysis of similar compounds indicates that they may exhibit polymorphism, which can have implications for the compound's stability and bioavailability .

Scientific Research Applications

Antispermatogenic Agents

A study describes the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, focusing on their effect on testicular weight and inhibition of spermatogenesis. While not directly referencing 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, this research indicates a potential application of similar compounds in the field of reproductive health, particularly in the development of antispermatogenic agents (Corsi & Palazzo, 1976).

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid. For instance, the synthesis and crystal structure of a compound with similar structural features showed inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017).

Chemical Structure and Synthesis

The chemical structure and synthesis of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid and its derivatives are vital for understanding its potential applications. Research in this area includes the study of crystal structures and the development of synthetic methods for similar compounds (Gale & Wilshire, 1973).

Antioxidant Properties

A study on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives from indazole-3-carboxylic acid methyl ester indicated potential antioxidant properties. This suggests a possible application of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid in areas requiring antioxidant activity (Reddy et al., 2015).

Medicinal Chemistry and Drug Design

Papers also discuss the role of similar indazole derivatives in medicinal chemistry and drug design. This includes studies on the synthesis, characterization, and docking studies of compounds with the indazole scaffold, highlighting their importance in developing new pharmacological agents (Balaraju et al., 2019).

In Vitro Antiproliferative Activity

Indazole derivatives have been studied for their in vitro antiproliferative activity, suggesting the potential of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid in cancer research. These derivatives show promise in developing new anticancer agents (Molinari et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P402+P404 (Store in a dry place. Store in a closed container) .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKPPEZAPRSYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198261
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid

CAS RN

50264-63-6
Record name 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid
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Record name 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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